molecular formula C4H8O2 B143602 Acetoin CAS No. 513-86-0

Acetoin

Cat. No. B143602
CAS RN: 513-86-0
M. Wt: 88.11 g/mol
InChI Key: ROWKJAVDOGWPAT-UHFFFAOYSA-N
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Description

Acetoin, also known as 3-hydroxybutanone or acetyl methyl carbinol, is an organic compound with the formula CH3CH(OH)C(O)CH3 . It is a colorless or pale yellow to green-yellow liquid with a pleasant buttery odor . It is a versatile compound used widely in several applications, owing to its organoleptic properties and its function as a biochemical intermediate .


Synthesis Analysis

Acetoin is naturally produced by a variety of microorganisms as a byproduct of their metabolic processes . Industrial production involves the fermentation of certain types of bacteria such as Bacillus subtilis and Enterobacter aerogenes . These bacteria have an enzyme known as acetolactate synthase, which is capable of catalyzing the formation of acetoin from pyruvate, a key compound in the metabolic pathway of most organisms . In a study, all known acetoin synthesis routes were analyzed, and the optimal α-acetolactate (α-AL) pathway was constructed for green and efficient enzymatic synthesis of (3 R)-acetoin from pyruvate .


Molecular Structure Analysis

Acetoin is a chiral molecule, which means it can exist in two isomeric forms that are mirror images of each other, known as enantiomers . In nature, it typically exists as a racemic mixture of these two forms . It is chemically classified as a ketone and an alcohol, containing both a carbonyl group (=O) and a hydroxyl group (-OH) in its structure .


Chemical Reactions Analysis

The metabolic responses of B. licheniformis to acetoin stress were as follows: (i) pentose phosphate pathway and tricarboxylic acid (TCA) cycle were negatively affected by acetoin stress. In turn, glyoxylate cycle was activated to supply malic acid .


Physical And Chemical Properties Analysis

Acetoin is soluble in water, alcohol, and ether, and its boiling point is 148°C . It is chemically classified as a ketone and an alcohol, containing both a carbonyl group (=O) and a hydroxyl group (-OH) in its structure .

Scientific Research Applications

1. Bio-based Platform Chemical

Acetoin is identified as a promising bio-based platform chemical, with applications in foods, cigarettes, cosmetics, detergents, chemical synthesis, plant growth promoters, and biological pest controls. It's largely used for its flavor and fragrance properties. Studies highlight the importance of acetoin and its reduced form, 2,3-butanediol, in the context of renewable biomass biosynthesis, offering a guide for screening competitive acetoin producers and improving productivity through genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).

2. Acetoin Production in Saccharomyces cerevisiae

Efficient acetoin production has been demonstrated in Saccharomyces cerevisiae by modifying specific genes and overexpressing others, leading to significant acetoin production with a yield of 0.44 g/g glucose (Bae, Kim, & Hahn, 2016).

3. Enhanced Production of Optical (S)-Acetoin

Optical (S)-acetoin, used in asymmetric synthesis of pharmaceuticals and as a breath biomarker for early lung cancer diagnosis, can be produced efficiently through engineered Escherichia coli with in situ-NADH regeneration systems. This approach yields a high concentration of (S)-acetoin with 99.5% enantiomeric purity (Li et al., 2018).

4. Acetoin in Agriculture and Chemical Industry

Acetoin serves as an important precursor in the synthesis of 2,3-butanediol, liquid hydrocarbon fuels, and heterocyclic compounds. Its biological production via methods like whole-cell biocatalysis and microbial fermentation is gaining traction due to the scarcity of fossil resources (Cui et al., 2021).

5. Metabolic Pathways and Engineering in Bacteria

Acetoin metabolism in bacteria has been extensively studied, with a focus on synthesis pathways, physiological roles, catabolic aspects, and genetic engineering applications. This understanding helps in better utilization of microbes for acetoin production (Xiao & Xu, 2007).

6. Compartmentalizing Metabolic Pathway in Yeast

In Candida glabrata, a heterologous acetoin pathway targeted into the mitochondria significantly increased acetoin yield, offering insights into metabolic engineering for acetoin production (Li, Liu, & Chen, 2015).

7. Acetoin from Lignocellulosic Resources

Enterobacter cloacae engineered to utilize lignocellulosic hydrolysate efficiently produced acetoin, demonstrating the potential for sustainable and environment-friendly biotechnological synthesis (Zhang et al., 2016).

8. Fermentative Production and Fermentation Control

Studies on Bacillus licheniformis show that optimizing metabolic engineering and fermentation conditions can significantly enhance acetoin production, demonstrating efficient approaches for industrial-scale production (Li et al., 2017).

9. Acetoin in Food Flavoring

Acetoin is a common food flavor additive, with research focusing on its origins, natural existence, physiological roles, synthesis pathways, nonenzymatic reactions, and determination methods in foods (Xiao & Lu, 2014).

10. Biotechnological Production of (S)-Acetoin

Recent advances in biotechnological routes for (S)-acetoin production, a high-value chiral compound used in syntheses of optically active drugs, have been summarized, highlighting strategies, constraints, and future prospects (Xie, Li, & Huang, 2019).

Future Directions

This process therefore opens the possibility to achieve easy, efficient, economical and environmentally-friendly production of (3R)-acetoin via microbial fermentation in the near future . Acetoin, especially the optically pure (3S)- or (3R)-enantiomer, is a high-value-added bio-based platform chemical and important potential pharmaceutical .

properties

IUPAC Name

3-hydroxybutan-2-one
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InChI

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3
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InChI Key

ROWKJAVDOGWPAT-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)C)O
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Molecular Formula

C4H8O2
Record name ACETYL METHYL CARBINOL
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DSSTOX Substance ID

DTXSID0024399
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Molecular Weight

88.11 g/mol
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Physical Description

Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid.
Record name ACETYL METHYL CARBINOL
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Boiling Point

148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F
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Flash Point

41 °C, 106 °F
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Solubility

Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol
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Density

0.9972 g/cu cm at 17 °C, 1.005-1.019
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Vapor Pressure

2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est)
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Product Name

Acetoin

Color/Form

Slightly yellow liquid or crystals

CAS RN

513-86-0, 51555-24-9
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Melting Point

15 °C, 59 °F
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Synthesis routes and methods

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
Quantity
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Reaction Step One
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reactant
Reaction Step One
[Compound]
Name
hemicelluloses
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reactant
Reaction Step Two
[Compound]
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
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Type
reactant
Reaction Step Four
[Compound]
Name
sugars
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Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Acetoin
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Acetoin
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Acetoin

Citations

For This Compound
41,100
Citations
Z Xiao, P Xu - Critical reviews in microbiology, 2007 - Taylor & Francis
… the acetoin … acetoin cleavage pathways, the enzymes of the acetoin dehydrogenase enzyme system, major genes involved in acetoin degradation, and the CcpA mediated acetoin …
Number of citations: 400 www.tandfonline.com
Z Xiao, JR Lu - Biotechnology advances, 2014 - Elsevier
… concentrated on acetoin. The two analogous compounds are present in the same acetoin (or … In this review, the usages of acetoin are reviewed firstly to demonstrate its importance. The …
Number of citations: 230 www.sciencedirect.com
Z Xiao, JR Lu - Journal of agricultural and food chemistry, 2014 - ACS Publications
… of the dietary natural acetoin. We will outline the natural origins of the dietary acetoin, introduce the key relevant enzymes and nonenzymatic spontaneous reactions of acetoin in food-…
Number of citations: 106 pubs.acs.org
Z Cui, Z Wang, M Zheng, T Chen - Critical Reviews in …, 2022 - Taylor & Francis
… of acetoin, little attention has been paid to acetoin … , acetoin biosynthesis pathways and relevant key enzymes are firstly reviewed. In addition, various strategies for biological acetoin …
Number of citations: 16 www.tandfonline.com
P Romano, G Suzzi - Applied and environmental microbiology, 1996 - Am Soc Microbiol
… acetoin production always exhibited a low level of acetoin, and the tetrad analysis of the hybrids showed that high versus low acetoin … This suggests that high levels of acetoin (recessive …
Number of citations: 209 journals.asm.org
B Cesselin, C Henry, A Gruss, K Gloux… - Applied and …, 2021 - Am Soc Microbiol
… the targets of acetoin toxicity, and determine how acetoin impacts L. lactis … acetoin we detected no PCR product. As Taq polymerase was sensitive to acetoin we tested effects of acetoin …
Number of citations: 11 journals.asm.org
MC Renna, N Najimudin, LR Winik… - Journal of …, 1993 - Am Soc Microbiol
… Acetolactate is converted to acetoin by spontaneous decarboxylation at low pH and by the … Acetoin can then be excreted by the cells. It has been suggested that acetoin production is a …
Number of citations: 282 journals.asm.org
Q Luo, J Wu, M Wu - Process Biochemistry, 2014 - Elsevier
… acetoin, and the specific growth rate was 265.2% higher than that of the parent FMME044 in medium containing 80 g/L acetoin; (2) acetoin … /L glucose, and the acetoin concentration and …
Number of citations: 50 www.sciencedirect.com
J De Ley - Microbiology, 1959 - microbiologyresearch.org
… Cell-free extracts synthesized acetoin from pyruvate optimally at about pH 7. More than 99 % … CO a and acetoin production from pyruvate. Evidence is presented that acetoin may arise …
Number of citations: 61 www.microbiologyresearch.org
X Zhang, R Zhang, T Bao, Z Rao, T Yang, M Xu… - Metabolic …, 2014 - Elsevier
… In this work, the acetoin reductase was knocked out to block the main pathway of acetoin to … flux to by-product (red font) pools of acetoin (blue font). LDH, lactate dehydrogenase; ALS, …
Number of citations: 107 www.sciencedirect.com

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